molecular formula C11H13N7O3 B11100862 4-amino-N'-{(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide

4-amino-N'-{(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide

Cat. No.: B11100862
M. Wt: 291.27 g/mol
InChI Key: WTCXLPRUVJRAJN-CRKCGEKBSA-N
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Description

4-AMINO-N’-{(E)-[3-HYDROXY-5-(HYDROXYMETHYL)-2-METHYL-4-PYRIDINYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZONAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyridine ring, hydroxymethyl groups, and an oxadiazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-AMINO-N’-{(E)-[3-HYDROXY-5-(HYDROXYMETHYL)-2-METHYL-4-PYRIDINYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents such as ethanol or dimethylformamide (DMF) to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-AMINO-N’-{(E)-[3-HYDROXY-5-(HYDROXYMETHYL)-2-METHYL-4-PYRIDINYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-AMINO-N’-{(E)-[3-HYDROXY-5-(HYDROXYMETHYL)-2-METHYL-4-PYRIDINYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and influencing various cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or modulate receptor signaling pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Compared to other similar compounds, 4-AMINO-N’-{(E)-[3-HYDROXY-5-(HYDROXYMETHYL)-2-METHYL-4-PYRIDINYL]METHYLENE}-1,2,5-OXADIAZOLE-3-CARBOHYDRAZONAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C11H13N7O3

Molecular Weight

291.27 g/mol

IUPAC Name

4-amino-N'-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C11H13N7O3/c1-5-9(20)7(6(4-19)2-14-5)3-15-16-10(12)8-11(13)18-21-17-8/h2-3,19-20H,4H2,1H3,(H2,12,16)(H2,13,18)/b15-3+

InChI Key

WTCXLPRUVJRAJN-CRKCGEKBSA-N

Isomeric SMILES

CC1=NC=C(C(=C1O)/C=N/N=C(/C2=NON=C2N)\N)CO

Canonical SMILES

CC1=NC=C(C(=C1O)C=NN=C(C2=NON=C2N)N)CO

Origin of Product

United States

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